3-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)propanamide is an organic compound that belongs to the class of amides It features a methoxyphenyl group, an oxoindoline moiety, and a propanamide chain
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)propanamide typically involves the following steps:
Formation of the 4-methoxyphenyl group: This can be achieved through the methylation of phenol using methanol and a suitable catalyst.
Synthesis of the oxoindoline moiety: This involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Coupling of the two moieties: The 4-methoxyphenyl group and the oxoindoline moiety are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the propanamide chain: This step involves the reaction of the coupled product with a propanoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxoindoline moiety, converting it to an indoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted amides.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)acetamide: Similar structure but with an acetamide chain instead of a propanamide chain.
3-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)butanamide: Similar structure but with a butanamide chain instead of a propanamide chain.
Uniqueness
3-(4-methoxyphenyl)-N-(2-oxoindolin-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-15-6-2-12(3-7-15)4-9-17(21)19-14-5-8-16-13(10-14)11-18(22)20-16/h2-3,5-8,10H,4,9,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVVLENXWZGASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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